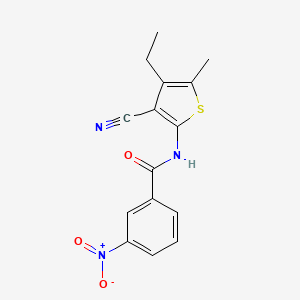
N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMAA is a member of the phenethylamine family and has been shown to exhibit interesting biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of DMAA is not yet fully understood, but it is thought to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to increased dopamine release. Dopamine is a neurotransmitter that plays a role in reward and motivation, and increased dopamine levels have been associated with improved cognitive function.
Biochemical and Physiological Effects
DMAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may lead to improved cognitive function. Additionally, DMAA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory diseases. DMAA has also been shown to have antioxidant properties, which may help to prevent cellular damage from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using DMAA in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, DMAA has been shown to have a number of interesting biochemical and physiological effects, which make it a promising candidate for research. However, one limitation of using DMAA in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are a number of future directions for research related to DMAA. One area of interest is the potential use of DMAA in the treatment of central nervous system disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of DMAA and to design experiments that specifically target its effects. Finally, there is a need for further research into the safety and toxicity of DMAA, particularly in the context of its potential use in humans.
Synthesis Methods
DMAA can be synthesized in a few different ways, but the most common method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a catalyst such as pyrrolidine. The resulting product is then treated with acryloyl chloride to form DMAA.
Scientific Research Applications
DMAA has been studied for its potential use in research related to central nervous system disorders, including Parkinson's disease and Alzheimer's disease. DMAA has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in these disorders. Additionally, DMAA has been studied for its potential use in cancer research, as it has been shown to have anti-tumor properties.
properties
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-7-4-13(5-8-14)6-11-18(20)19-16-12-15(22-2)9-10-17(16)23-3/h4-12H,1-3H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLFXFFNCBGRBM-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)

![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)


![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)
methyl]benzenesulfonamide](/img/structure/B5721409.png)
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
